molecular formula C12H22N2O4S B14897032 tert-Butyl 6-thia-2,7-diazaspiro[4.5]decane-2-carboxylate 6,6-dioxide

tert-Butyl 6-thia-2,7-diazaspiro[4.5]decane-2-carboxylate 6,6-dioxide

Cat. No.: B14897032
M. Wt: 290.38 g/mol
InChI Key: IYFUIGZUDSXNSV-UHFFFAOYSA-N
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Description

tert-Butyl 6-thia-2,7-diazaspiro[4.5]decane-2-carboxylate 6,6-dioxide is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a sulfur atom and two nitrogen atoms within its spirocyclic framework, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of tert-Butyl 6-thia-2,7-diazaspiro[4.5]decane-2-carboxylate 6,6-dioxide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the spirocyclic core, followed by the introduction of the tert-butyl ester and the sulfur dioxide functionalities. Common reagents used in these reactions include tert-butyl bromoacetate, thiourea, and various oxidizing agents. The reaction conditions usually require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

tert-Butyl 6-thia-2,7-diazaspiro[4.5]decane-2-carboxylate 6,6-dioxide undergoes several types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be further oxidized to form sulfone or sulfoxide derivatives.

    Reduction: The compound can undergo reduction reactions to remove the sulfur dioxide group.

    Substitution: The tert-butyl ester group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl 6-thia-2,7-diazaspiro[4.5]decane-2-carboxylate 6,6-dioxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 6-thia-2,7-diazaspiro[4.5]decane-2-carboxylate 6,6-dioxide involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the spirocyclic structure can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound can act as a ligand, binding to specific proteins and enzymes, thereby modulating their activity .

Comparison with Similar Compounds

tert-Butyl 6-thia-2,7-diazaspiro[4.5]decane-2-carboxylate 6,6-dioxide can be compared with other similar spirocyclic compounds such as:

The uniqueness of this compound lies in its sulfur dioxide group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C12H22N2O4S

Molecular Weight

290.38 g/mol

IUPAC Name

tert-butyl 6,6-dioxo-6λ6-thia-2,7-diazaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C12H22N2O4S/c1-11(2,3)18-10(15)14-8-6-12(9-14)5-4-7-13-19(12,16)17/h13H,4-9H2,1-3H3

InChI Key

IYFUIGZUDSXNSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCNS2(=O)=O

Origin of Product

United States

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